Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves multiple steps. One common method includes the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate using molecular bromine in an aqueous acetic acid solution . This reaction is rapid and results in the formation of ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate .
Chemical Reactions Analysis
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination reaction mentioned earlier is a type of substitution reaction . Common reagents used in these reactions include molecular bromine and acetic acid . The major products formed from these reactions are typically brominated derivatives of the original compound .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry and biology. It is used in early discovery research as part of a collection of rare and unique chemicals . Its unique structure makes it a valuable tool for studying various biochemical pathways and reactions .
Mechanism of Action
Comparison with Similar Compounds
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate can be compared with other similar compounds such as ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate . The uniqueness of this compound lies in its thiazol-4-yl acetate group, which distinguishes it from other quinoline derivatives .
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-14(24)9-12-10-29-20(21-12)22-18(26)15-17(25)13-7-3-5-11-6-4-8-23(16(11)13)19(15)27/h3,5,7,10,25H,2,4,6,8-9H2,1H3,(H,21,22,26) |
InChI Key |
GXOBHXLGXMTPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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